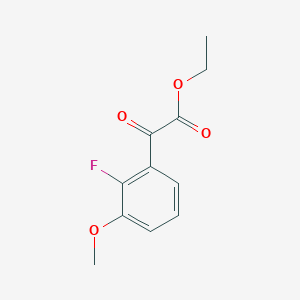
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxoacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate typically involves the esterification of 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
化学反应分析
Types of Reactions
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetic acid.
Reduction: Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate exerts its effects depends on its interaction with molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-(2-chloro-3-methoxyphenyl)-2-oxoacetate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 2-(2-fluoro-3-hydroxyphenyl)-2-oxoacetate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in the combination of the fluorine and methoxy substituents, which can impart specific electronic and steric effects, influencing its reactivity and interactions in various applications.
属性
分子式 |
C11H11FO4 |
|---|---|
分子量 |
226.20 g/mol |
IUPAC 名称 |
ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-5-4-6-8(15-2)9(7)12/h4-6H,3H2,1-2H3 |
InChI 键 |
PFCVFYAIGFNHIW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


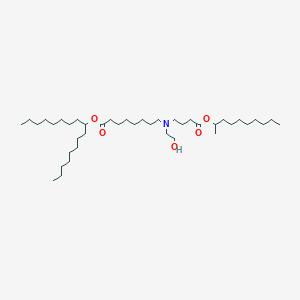

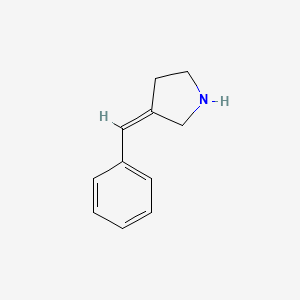
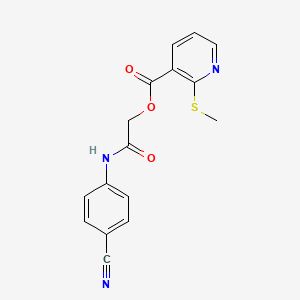
![2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13362751.png)
![N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13362753.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)
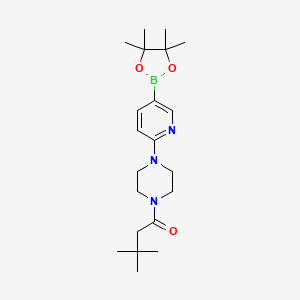
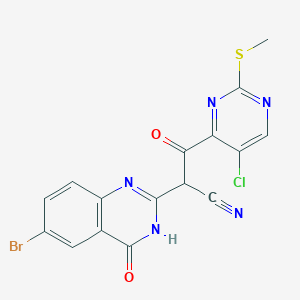
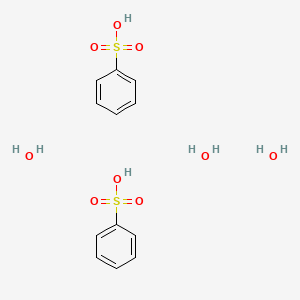
![3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362783.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B13362789.png)
![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)
![1-[4-(difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362798.png)
